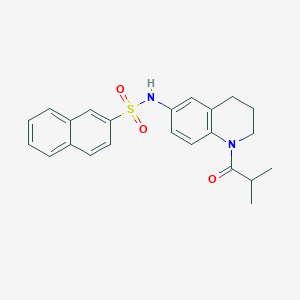

N-(1-异丁酰-1,2,3,4-四氢喹啉-6-基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a compound that appears to be related to the class of isoquinolinesulfonamides, which are known for their ability to inhibit protein kinases. These compounds have been studied for their potential in therapeutic applications due to their selective inhibition properties, particularly towards cyclic nucleotide-dependent protein kinases and protein kinase C .

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored using various solid catalysts under acidic conditions. A specific example is the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, which was achieved with high yields in acetonitrile using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst . Although the exact synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, has been analyzed using X-ray crystallography. The study revealed the presence of both intra- and intermolecular weak interactions, including hydrogen bonds and π interactions. These interactions contribute to the stability of the molecular structure and could be similar in the compound of interest .

Chemical Reactions Analysis

Isoquinolinesulfonamides have been shown to interact with protein kinases, inhibiting their activity. This interaction is attributed to the direct binding of the compound to the active center of the enzyme. The inhibitory effects are reversible and competitive with respect to ATP, indicating that these compounds could serve as lead structures for the development of new kinase inhibitors .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide are not directly reported, related naphthalenesulfonic acid derivatives have been analyzed for their solubility and behavior in environmental samples. These compounds are polar and water-soluble, and their presence in industrial effluents and river water has been quantitatively determined using gas chromatography-mass spectrometry after derivatization . The physical and chemical properties of the compound of interest may share similarities with these derivatives, such as solubility in water and the ability to be analyzed using similar chromatographic techniques.

科学研究应用

蛋白激酶抑制

N-(1-异丁酰-1,2,3,4-四氢喹啉-6-基)萘-2-磺酰胺及其衍生物已被发现可抑制各种蛋白激酶。包括类似化合物的异喹啉磺酰胺是环核苷酸依赖性蛋白激酶和蛋白激酶 C 的有效抑制剂,对某些蛋白激酶表现出选择性抑制。这些化合物显著抑制 cAMP 依赖性、cGMP 依赖性和 Ca2+-磷脂依赖性蛋白激酶,某些衍生物对环核苷酸依赖性蛋白激酶的抑制明显高于其他衍生物。抑制机制涉及与酶活性中心的直接相互作用,表明在阐明蛋白激酶功能和开发新的治疗剂方面具有潜在应用 (Hidaka 等,1984)。

潜在的临床应用

进一步的研究集中于这些抑制剂的临床应用。异喹啉磺酰胺衍生物因其在临床治疗中的潜力而受到探索,尤其是在日本。它们的作用机制和在新药开发中的应用凸显了它们在医学研究和治疗中的重要性,表明了未来在临床环境中进行调查和应用的一个有前景的领域 (Hidaka 等,2005)。

对映选择性氢化

含有 8-氨基喹啉及其 Ni(II) 络合物的磺酰胺的研究证明了它们在催化中的效用,特别是在喹啉衍生物的对映选择性氢化中。这些发现表明在不对称合成中的潜在应用,提供了一种在特定有机化合物的氢化中实现高对映体过量的方法,这对于生产具有高立体化学纯度的药物和精细化学品至关重要 (Macías 等,2002)。

抗菌活性

已合成了一些衍生物并评估了它们的抗菌和抗真菌活性。这些研究表明,某些磺酸盐衍生物对革兰氏阳性菌、革兰氏阴性菌和真菌表现出高活性。这表明这些化合物在开发新的抗菌剂方面具有潜力,鉴于抗生素耐药性的日益严重,这一点至关重要 (Fadda 等,2016)。

荧光 pH 探针

含有磺酰胺衍生物的铕(III) 络合物已被开发为荧光 pH 探针。这些络合物对中性水溶液中的 pH 变化表现出高灵敏度,为生物和化学传感应用提供了有价值的工具。在包括体内在内的各种环境中准确监测 pH 变化的能力突出了它们在研究和诊断应用中的潜在用途 (Zhang 等,2011)。

作用机制

Target of action

Sulfonamides primarily target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the growth and reproduction of bacteria.

Mode of action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor of folic acid . This inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and reproduction.

Biochemical pathways

The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a cofactor for enzymes involved in the synthesis of nucleic acids and amino acids .

Pharmacokinetics

The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the synthesis of nucleic acids and proteins in bacteria, inhibiting their growth and reproduction .

Action environment

The action of sulfonamides can be influenced by various factors, including the pH of the environment, the presence of other drugs, and the resistance mechanisms of bacteria .

未来方向

The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the biological activities of similar tetrahydroquinoline compounds, it could be a promising candidate for drug discovery .

属性

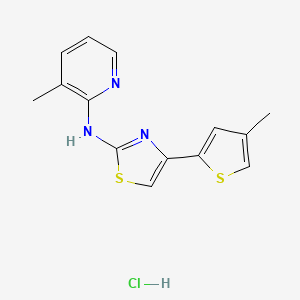

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-16(2)23(26)25-13-5-8-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-17-6-3-4-7-18(17)15-21/h3-4,6-7,9-12,14-16,24H,5,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDMBTTWSKTKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)